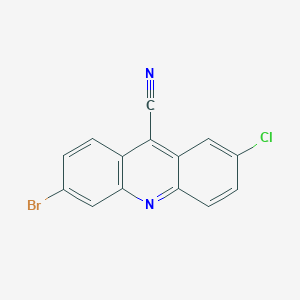

2-Chloro-6-bromoacridine-9-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

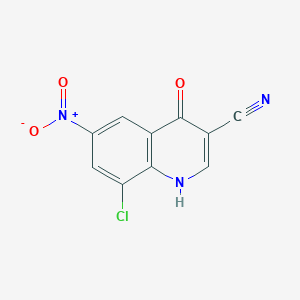

2-Chloro-6-bromoacridine-9-carbonitrile is a compound belonging to the acridine family, a class of chemical compounds characterized by the presence of the acridine ring system . The CAS Number is 958452-43-2 .

Physical and Chemical Properties The molecular weight of 2-Chloro-6-bromoacridine-9-carbonitrile is 317.57 . It is a solid at ambient temperature .

Scientific Research Applications

Therapeutic Agents for Various Disorders

Acridine derivatives have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

DNA Intercalation

The mode of action of acridine is primarily through DNA intercalation, which impacts biological processes involving DNA and related enzymes . This property could be harnessed in the development of new drugs or therapies.

Cancer Treatment

Investigations into how acridine derivatives function in cancer treatment are ongoing . Acridine medications could potentially be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve outcomes .

Development of Luminous Materials

The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a major area of research .

Chlorine-Containing Pharmaceuticals

Chlorinated compounds, like our compound of interest, are promising for use in medicinal chemistry . More than 250 FDA approved chlorine-containing drugs are currently available, and many more are in pre-clinical trials .

Probing Structure-Activity Relationships

The chlorine atom is an important tool for probing structure-activity relationships in life science research . It can be used as a molecular component in commercialized compounds to provide safer, more selective, and more environmentally friendly options .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P280 (Wear protective gloves, protective clothing, eye protection, and face protection) is also associated with this compound .

properties

IUPAC Name |

6-bromo-2-chloroacridine-9-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6BrClN2/c15-8-1-3-10-12(7-17)11-6-9(16)2-4-13(11)18-14(10)5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAWXFFDSDHDTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(C=CC(=C3)Br)C(=C2C=C1Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloroacridine-9-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)